1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound characterized by the presence of chlorinated benzyl and phenyl groups attached to a pyrazine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione typically involves the following steps:
Formation of the pyrazine-dione core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of chlorobenzyl and chlorophenyl groups: This step involves the substitution reactions where chlorinated benzyl and phenyl groups are introduced to the pyrazine-dione core.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorinated groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit specific enzymes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione: Similar structure but lacks the chlorinated phenyl group.
1-benzyl-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione: Similar structure but lacks the chlorinated benzyl group.
Uniqueness
1-(3-chlorobenzyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione is unique due to the presence of both chlorinated benzyl and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[(3-chlorophenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-4-6-15(7-5-13)21-9-8-20(16(22)17(21)23)11-12-2-1-3-14(19)10-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCWPAAGKCOBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.